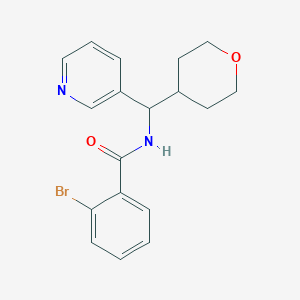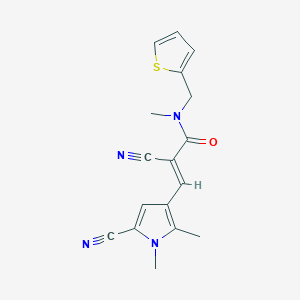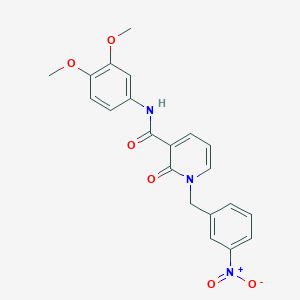
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For instance, the HOMO–LUMO energy gap can be calculated, and the electronic properties such as MEP, Fukuki functions, and charge analyses can be investigated .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) focused on the synthesis of various derivatives, including compounds related to 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile. These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Molecular Stabilities and Anticancer Properties
Karayel (2021) conducted a detailed study on similar compounds, examining their tautomeric properties, conformations, and the mechanism behind their anti-cancer properties. This research is significant in understanding the potential therapeutic applications of these compounds in cancer treatment (Karayel, 2021).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) involved synthesizing novel derivatives, including compounds structurally related to 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile. These compounds were screened as cyclooxygenase inhibitors and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Tuberculostatic Activity
A study by Foks et al. (2004) evaluated the tuberculostatic activity of related compounds. These studies are crucial for developing new treatments for tuberculosis and other bacterial infections (Foks et al., 2004).
Antimicrobial Agents
Jadhav et al. (2017) synthesized a series of novel compounds, including derivatives structurally similar to the chemical . These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Orientations Futures
The future directions for this compound could involve further exploration of its potential interactions with various biological targets, such as the alpha1-adrenergic receptors . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-19-10-6-5-9-17(19)21(27)25-11-13-26(14-12-25)22-18(15-23)24-20(29-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWMYNKUGNCLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2614222.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2614226.png)
![2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-](/img/structure/B2614228.png)


![3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one](/img/structure/B2614233.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2614234.png)
![8-fluoro-3-(3-methoxybenzyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614235.png)


![2-hydroxy-N-isopentyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2614239.png)

